molecular formula C17H17N3O2 B2935743 ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate CAS No. 610757-40-9

ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate

Cat. No.: B2935743
CAS No.: 610757-40-9
M. Wt: 295.342
InChI Key: SISWUUDUYGBEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate is a complex organic compound that belongs to the class of cyanoacetates This compound is characterized by the presence of a bipyridine moiety, which is a significant structural feature in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate typically involves the condensation of ethyl cyanoacetate with a suitable bipyridine derivative under basic conditions. A common method includes the use of sodium ethoxide as a base in an ethanol solvent, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyanoacetates.

Scientific Research Applications

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.

    2,6-Dimethyl-4H-[1,3’-bipyridine]-4-ylidene acetate: Lacks the cyano group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate is unique due to the combination of the bipyridine moiety and the cyano group, which provides a balance of stability and reactivity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

ethyl 2-cyano-2-(2,6-dimethyl-1-pyridin-3-ylpyridin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)16(10-18)14-8-12(2)20(13(3)9-14)15-6-5-7-19-11-15/h5-9,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWUUDUYGBEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=CN=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.